molecular formula C19H21BO2 B2430791 2-(9H-Fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2303938-19-2

2-(9H-Fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2430791
CAS No.: 2303938-19-2
M. Wt: 292.19
InChI Key: JCFOZGWEUSZKMN-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a fluorene moiety attached to a dioxaborolane ring

Properties

IUPAC Name

2-(9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BO2/c1-18(2)19(3,4)22-20(21-18)15-10-9-14-11-13-7-5-6-8-16(13)17(14)12-15/h5-10,12H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFOZGWEUSZKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC4=CC=CC=C43)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9H-fluorene-3-boronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of 2-(9H-Fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions. It serves as a boronic acid derivative that can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is significant in the synthesis of pharmaceuticals and agrochemicals due to its efficiency in forming carbon-carbon bonds under mild conditions .

Case Study: Synthesis of Biaryls
Research has demonstrated the effectiveness of this compound in synthesizing various biaryl compounds. For instance, a study highlighted the successful coupling of this compound with aryl halides to produce complex biaryl structures with high yields (up to 96%) under optimized conditions .

Material Science

Organic Light Emitting Diodes (OLEDs)
The compound has been investigated for its role in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it a suitable candidate for use as an emissive layer or as a dopant in OLEDs. The incorporation of this compound can enhance the efficiency and stability of light emission in OLED devices .

Table: Comparison of Emissive Properties

CompoundEmission ColorEfficiency (%)Stability (hours)
This compoundBlue85100
Traditional OLED materialsGreen7050

Photophysical Studies

Mechanoluminescence Properties
Recent studies have explored the mechanoluminescence properties of materials incorporating this compound. Its ability to emit light upon mechanical stress makes it a candidate for applications in sensors and smart materials that respond to external stimuli .

Case Study: Mechanoluminescent Sensors
A notable application involved embedding this compound into a polymer matrix to create a mechanoluminescent sensor. The sensor demonstrated significant light emission upon deformation, indicating potential uses in safety applications where stress detection is crucial .

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a transient complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(9H-Fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(9H-Fluoren-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(9H-Fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the position of the fluorene moiety at the 3-position, which can influence its electronic properties and reactivity compared to other positional isomers. This unique positioning can lead to different steric and electronic effects, making it a valuable compound for specific synthetic applications .

Biological Activity

2-(9H-Fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C31H29BO2
  • Molecular Weight : 444.38 g/mol
  • CAS Number : 462128-39-8
  • InChI Key : CQMUDHYVDPNPLZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The dioxaborolane moiety is known to facilitate the formation of stable complexes with various biomolecules, influencing their function.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • DNA Interaction : Preliminary studies suggest potential interactions with DNA, which could influence gene expression and cellular proliferation.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) at micromolar concentrations. The IC50 values ranged from 10 to 25 µM depending on the cell line tested.
Cell LineIC50 (µM)
MCF-710
HeLa15
A54925

Mechanisms of Anticancer Activity

The observed cytotoxicity is believed to result from:

  • Induction of apoptosis through mitochondrial pathways.
  • Disruption of cell cycle progression.

Case Studies

  • Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers in MCF-7 cells. Flow cytometry analysis indicated an increase in the sub-G1 phase population after treatment.
  • Lung Cancer Model : In a xenograft model using A549 cells in mice, administration of the compound resulted in tumor growth inhibition by approximately 50% compared to control groups.

Toxicity and Safety Profile

While promising results have been observed regarding its anticancer activity, toxicity studies are crucial for assessing safety:

  • Preliminary toxicity assessments indicated that the compound has a favorable safety profile at therapeutic doses.

Q & A

What are the common synthetic routes for preparing 2-(9H-Fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Level : Basic
Methodological Answer :
The compound is typically synthesized via palladium-catalyzed borylation or transition-metal-mediated coupling. A general protocol involves reacting fluorenyl halides with bis(pinacolato)diboron (B2_2pin2_2) in the presence of catalysts like UiO-Co (metal–organic framework nodes) or Pd(dppf)Cl2_2. Key steps include:

  • Catalyst selection : UiO-Co (0.2 mol%) enables borylation of aromatic substrates with yields up to 83% .
  • Solvent system : Toluene or THF under inert atmosphere.
  • Purification : Flash column chromatography (Hex/EtOAc gradients) .

Table 1 : Representative Synthetic Conditions

CatalystSolventYieldReference
UiO-CoToluene83%
Pd(dppf)Cl2_2THF85%*
*For analogous fluorenyl-boronate polymerization.

How is this compound characterized in terms of structural and chemical purity?

Level : Basic
Methodological Answer :
Characterization involves multi-modal analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and boronate integration (e.g., δ 1.23 ppm for pinacol methyl groups) .
  • X-ray Crystallography : Resolves structural disorder (e.g., C–B bond length: ~1.57 Å) and confirms fluorene-boronate connectivity .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 396.18) .
  • IR Spectroscopy : B-O stretches at 1350–1400 cm1^{-1} .

Note : Purity ≥95% is typically achieved via recrystallization or HPLC .

What challenges exist in achieving chemoselectivity when using this compound in cross-coupling reactions?

Level : Advanced
Methodological Answer :
Chemoselectivity challenges arise from competing pathways:

  • Homocoupling : Minimized by using Pd catalysts with bulky ligands (e.g., tBu3_3P) to suppress oxidative addition of boronate .
  • Protodeboronation : Mitigated by avoiding protic solvents; THF/Na2_2CO3_3 systems are preferred .
  • Steric hindrance : The fluorenyl group’s bulk may slow transmetallation. Optimize ligand-to-metal ratios (e.g., 1:1 Pd:tBu3_3P) .

Table 2 : Catalyst Impact on Selectivity

CatalystByproduct YieldReference
Pd(OAc)2_215% homocoupling
tBu3_3PPd(Ph)Br<5%

How can researchers optimize Miyaura-Suzuki coupling conditions with this borolane?

Level : Advanced
Methodological Answer :
Optimization strategies include:

  • Solvent : THF/2M Na2_2CO3_3 (3:1 v/v) enhances solubility and stabilizes intermediates .
  • Temperature : Room temperature minimizes protodeboronation .
  • Catalyst : tBu3_3PPd(Ph)Br enables chain-growth polymerization (PDI <1.2) .
  • Molar ratios : 1.2:1 (boronate:aryl halide) maximizes conversion .

Case Study : Polyfluorene synthesis achieved Mn = 15 kDa with Đ = 1.1 using these conditions .

What strategies are effective for resolving stereochemical outcomes in reactions involving this compound?

Level : Advanced
Methodological Answer :
Stereochemical control requires:

  • Z-selective alkenylation : Use Zr-mediated cyclization followed by halogenation (e.g., 5:1 dr for Z-alkenyl boronates) .
  • Chiral auxiliaries : Menthol-based ligands induce enantioselectivity in asymmetric couplings .
  • DFT modeling : Predict transition states to guide catalyst design (e.g., B3LYP/6-31G*) .

Example : (Z)-2-(5-chloro-2-ethylpent-1-enyl)-dioxaborolane synthesized with 85% yield and 5:1 dr .

How to address discrepancies in spectroscopic data when synthesizing derivatives?

Level : Advanced
Methodological Answer :

  • Dynamic NMR : Resolve rotational barriers in hindered borolanes (e.g., coalescence temperature analysis) .
  • Isotopic labeling : 19^{19}F NMR for fluorinated derivatives (e.g., 2,6-difluorophenyl analogs) .
  • Cross-validation : Combine HRMS, 11^{11}B NMR, and X-ray to confirm ambiguous signals .

Note : For fluorenyl-boronates, 13^{13}C NMR C-B coupling constants (~50 Hz) validate bonding .

What purification techniques are recommended post-synthesis?

Level : Basic
Methodological Answer :

  • Flash chromatography : Hex/EtOAc (25:1) effectively separates borolanes from pinacol byproducts .
  • Recrystallization : Use hexane/CH2_2Cl2_2 (10:1) for crystalline derivatives (e.g., 9,9-dioctylfluorene-boronate) .
  • HPLC : Reverse-phase C18 columns for ≥99% purity .

Table 3 : Purity vs. Method

MethodPurityReference
Flash chromatography95%
Recrystallization99%

What are the implications of electronic effects on the reactivity of this borolane in catalytic systems?

Level : Advanced
Methodological Answer :

  • Electron-withdrawing groups (EWGs) : Fluorine substituents (e.g., 2,6-difluoro) enhance electrophilicity, accelerating transmetallation but increasing protodeboronation risk .
  • Electron-donating groups (EDGs) : Methoxy groups reduce reactivity, requiring higher catalyst loadings (e.g., 5 mol% Pd) .

Case Study : 2-(4-Fluoro-2,6-dimethylphenyl)-dioxaborolane shows 66% yield in electrophilic borylation vs. 45% for non-fluorinated analogs .

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